
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
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Overview
Description
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a chemical compound belonging to the pyrrole group. It is composed of iodine, sulfur, carbon, and hydrogen atoms, with the molecular formula C5H6INO2S and a molecular weight of 271.08 . This compound is notable for its unique structure, which includes an iodine atom and a methylsulfonyl group attached to the pyrrole ring.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- are currently unknown . These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its site of action in the body.
Preparation Methods
One common method includes the reaction of 4-iodopyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by a carbon-carbon bond.
Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- can be compared with other similar compounds such as:
4-Iodo-1H-pyrrole: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Methylsulfonyl-1H-pyrrole: Lacks the iodine atom, limiting its use in substitution and coupling reactions.
4-Bromo-2-(methylsulfonyl)-1H-pyrrole: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
The uniqueness of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- lies in its combination of iodine and methylsulfonyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-iodo-2-methylsulfonyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLIUBXWGLSMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CN1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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